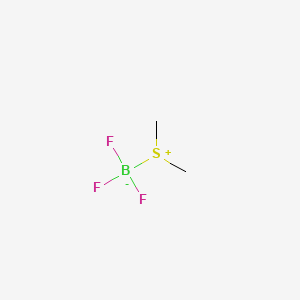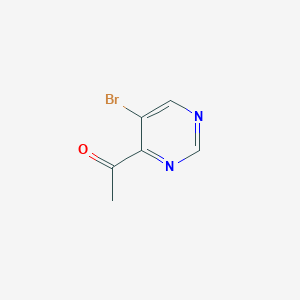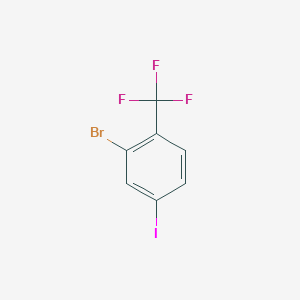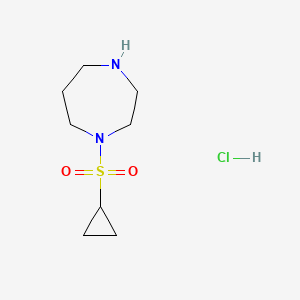
Dimethylsulfonio(trifluoro)boranuide
Overview
Description
The boron fluoride-dimethyl sulfide complex is a chemical compound formed by the coordination of boron trifluoride (BF₃) with dimethyl sulfide (S(CH₃)₂). This complex is known for its unique properties and applications in various fields, including organic synthesis and industrial processes. The compound is characterized by its ability to act as a Lewis acid, making it a valuable reagent in many chemical reactions.
Mechanism of Action
Target of Action
The primary target of the Boron Fluoride-Dimethyl Sulfide Complex is the disulfide bond in organic compounds . It acts as a Lewis acid , which means it can accept a pair of electrons and form adducts with Lewis bases .
Mode of Action
The Boron Fluoride-Dimethyl Sulfide Complex interacts with its targets by breaking the disulfide bonds . This is achieved through the formation of adducts with Lewis bases such as fluoride and ethers . The complex’s trigonal planar geometry allows it to effectively interact with its targets .
Biochemical Pathways
The Boron Fluoride-Dimethyl Sulfide Complex affects the redox pathways of the disulfide bond . By breaking the disulfide bonds, it alters the structure of the organic compounds and impacts their function . This can lead to changes in the downstream effects of these compounds, including their reactivity and stability .
Pharmacokinetics
It’s known that the complex is sensitive to moisture , which could impact its bioavailability.
Result of Action
The result of the action of the Boron Fluoride-Dimethyl Sulfide Complex is the dealkylation of ethers . This means that it removes alkyl groups from ethers, leading to changes in their molecular structure . It can also be used to synthesize boron trifluoride complex with phosphine ligands .
Action Environment
The action of the Boron Fluoride-Dimethyl Sulfide Complex is influenced by environmental factors. For instance, it is sensitive to moisture, which can affect its stability and efficacy .
Preparation Methods
The synthesis of the boron fluoride-dimethyl sulfide complex typically involves the direct reaction of boron trifluoride with dimethyl sulfide. The reaction is usually carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
BF3+S(CH3)2→BF3⋅S(CH3)2
In industrial settings, the production of boron trifluoride is often achieved by the reaction of boron oxides with hydrogen fluoride. The resulting boron trifluoride gas is then reacted with dimethyl sulfide to form the complex. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Chemical Reactions Analysis
The boron fluoride-dimethyl sulfide complex undergoes various chemical reactions, primarily due to its Lewis acidic nature. Some of the common reactions include:
Substitution Reactions: The complex can participate in substitution reactions where the dimethyl sulfide ligand is replaced by other ligands. This is often facilitated by the presence of nucleophiles.
Addition Reactions: The complex can add to unsaturated compounds, such as alkenes and alkynes, forming new bonds.
Complexation Reactions: The boron fluoride-dimethyl sulfide complex can form adducts with other Lewis bases, enhancing its reactivity and utility in various chemical processes.
Common reagents used in these reactions include nucleophiles, electrophiles, and other Lewis bases. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
The boron fluoride-dimethyl sulfide complex has a wide range of applications in scientific research and industry:
Organic Synthesis: The complex is used as a catalyst in various organic reactions, including hydroboration and reduction reactions. Its ability to activate substrates makes it a valuable tool in synthetic chemistry.
Material Science: The complex is employed in the preparation of advanced materials, such as boron-containing polymers and ceramics.
Nuclear Chemistry: The complex is used in the separation and enrichment of boron isotopes, which are important in nuclear applications.
Pharmaceuticals: The complex is investigated for its potential use in drug development and delivery systems, owing to its unique chemical properties.
Comparison with Similar Compounds
The boron fluoride-dimethyl sulfide complex can be compared with other boron-containing compounds, such as boron trifluoride, boron trichloride, and borane-dimethyl sulfide complex. While all these compounds exhibit Lewis acidic properties, the boron fluoride-dimethyl sulfide complex is unique in its stability and reactivity. The presence of the dimethyl sulfide ligand enhances its solubility and makes it more versatile in various chemical processes.
Similar Compounds
- Boron trifluoride (BF₃)
- Boron trichloride (BCl₃)
- Borane-dimethyl sulfide complex (BH₃·S(CH₃)₂)
Properties
IUPAC Name |
dimethylsulfonio(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BF3S/c1-7(2)3(4,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPECYQXBNOAJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)[S+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746563 | |
| Record name | Trifluoro[(methylsulfanyl)methane]boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353-43-5 | |
| Record name | (T-4)-Trifluoro[1,1′-thiobis[methane]]boron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoro[(methylsulfanyl)methane]boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boron trifluoride methyl sulfide complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)

![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)



![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)
![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)
